molecular formula C13H10F3NOS B1311150 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one CAS No. 447406-53-3

1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one

Cat. No.: B1311150
CAS No.: 447406-53-3
M. Wt: 285.29 g/mol
InChI Key: XIDURELJXRLATP-UHFFFAOYSA-N
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Description

The compound “1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one” is a synthetic target with potential applications in medicinal chemistry . It has a molecular weight of 273.27 .


Molecular Structure Analysis

The compound has a complex structure with a thiazole ring attached to a trifluoromethylphenyl group and a methyl group . The presence of the trifluoromethyl group can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, trifluoromethyl ketones are known to be valuable intermediates in various chemical reactions .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 273.27 . The presence of the trifluoromethyl group can significantly influence the compound’s physical and chemical properties .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and spiropyrroles, utilizes precursors like 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one due to its reactivity. This chemical serves as a building block in creating a diverse array of heterocyclic compounds, underlining its significance in organic synthesis and pharmaceutical research. The unique reactivity of this compound offers mild reaction conditions, facilitating the generation of various heterocyclic structures, which are pivotal in drug development and synthetic chemistry (Gomaa & Ali, 2020).

Luminescent Material Development

In the development of plastic scintillators, compounds like this compound have found application due to their ability to function as luminescent dyes. The incorporation of such compounds into polymethyl methacrylate-based scintillators demonstrates the versatility of these chemicals in enhancing the scintillation efficiency, optical transparency, and stability of the scintillators. This highlights the compound's utility in creating advanced materials for radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).

Flame Retardant Research

Research into novel brominated flame retardants has also explored the use of compounds with similar structures to this compound. These studies focus on understanding the occurrence, environmental fate, and potential risks of such compounds. By identifying and analyzing the environmental and toxicological profiles of these flame retardants, scientists aim to develop safer, more effective materials for use in various consumer goods, thereby reducing their impact on health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).

Organic Synthesis and Structural Studies

The compound's framework is pivotal in organic synthesis, particularly in constructing novel organic structures with potential pharmacological applications. Through strategic reactions and modifications, researchers utilize this compound to synthesize and study various organic molecules, contributing to the fields of medicinal chemistry and drug design. The ability to manipulate the structure and reactivity of such compounds opens avenues for the discovery of new drugs and therapeutic agents (Ibrahim, 2011).

Safety and Hazards

The compound may pose certain hazards. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised when handling this compound .

Future Directions

Trifluoromethyl ketones, including this compound, are valuable synthetic targets and have potential applications in medicinal chemistry . They can be used as synthons in the construction of fluorinated pharmacons, which are increasingly important in the development of new drugs .

Biochemical Analysis

Biochemical Properties

1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . This inhibition can lead to alterations in the metabolism of other compounds, thereby affecting their bioavailability and efficacy. Additionally, this compound can bind to specific proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . The compound can act as an inhibitor or activator of these biomolecules, leading to changes in their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds and leading to potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy .

Properties

IUPAC Name

1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NOS/c1-7-11(8(2)18)19-12(17-7)9-3-5-10(6-4-9)13(14,15)16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDURELJXRLATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431512
Record name 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447406-53-3
Record name 1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=447406-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-[4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-ethanol (1.0 g, 3.48 mmol) and MnO2 (0.45 g, 5.22 mmol) in chloroform (30 mL) is heated to reflux, after 24 hrs, additional MnO2 (300 mg) is added and refluxed for another 9 hrs, the reaction mixture is filtered through celite. Concentration of filtrate yields the title compound (1.0 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.45 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(Trifluoromethyl)benzene-1-carbothiamide (5.03 g, 24.5 mmol) was dissolved in 30 ml of EtOH and treated with 1.05 eq of 3-chloro-2,4-pentanedione (3.46 g, 25.7 mmol); the mixture was kept at 55-60° C. over night. Reducing the total volume to ˜¼ and cooling to 0° C. triggered crystallization. Filtration and washing with a tiny amount of cold EtOH afforded 5.49 g of 1-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-ethanone (79%) as yellow crystals of, MS: 285 (M+), MP: 89-90° C.
Quantity
5.03 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two

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